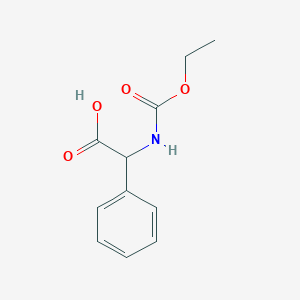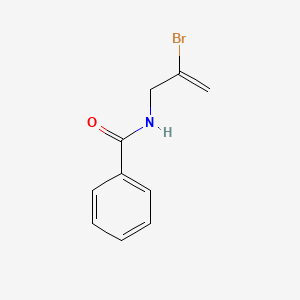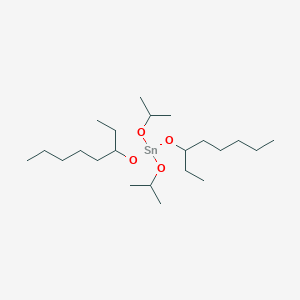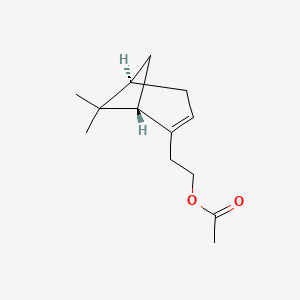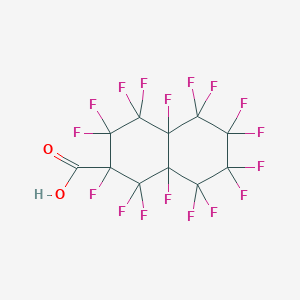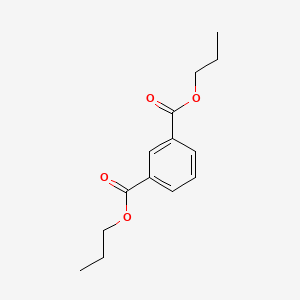
Isophthalic acid, dipropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isophthalic acid dipropyl ester is an organic compound derived from isophthalic acid. It is an ester formed by the reaction of isophthalic acid with propanol. This compound is known for its applications in various industrial processes, particularly in the production of polymers and resins. Its chemical structure consists of a benzene ring with two ester groups attached at the meta positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isophthalic acid dipropyl ester typically involves the esterification of isophthalic acid with propanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Isophthalic Acid+2Propanol→Isophthalic Acid Dipropyl Ester+2Water
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors where isophthalic acid and propanol are mixed in the presence of a catalyst. The reaction mixture is heated to facilitate the esterification process, and the water produced is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation or other separation techniques.
Types of Reactions:
Hydrolysis: Isophthalic acid dipropyl ester can undergo hydrolysis in the presence of an acid or base to yield isophthalic acid and propanol.
Transesterification: This ester can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under certain conditions, the ester groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Isophthalic acid and propanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Isophthalic acid.
科学研究应用
Isophthalic acid dipropyl ester has several applications in scientific research and industry:
Polymer Production: It is used as a monomer in the synthesis of polyesters and other polymers.
Plasticizers: The compound is used to improve the flexibility and durability of plastics.
Coatings: It is utilized in the formulation of coatings and resins for various industrial applications.
Biomedical Research: The ester is studied for its potential use in drug delivery systems and other biomedical applications.
作用机制
The mechanism of action of isophthalic acid dipropyl ester primarily involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions. The ester groups in the compound can interact with various molecular targets, leading to the formation of new chemical bonds and products.
相似化合物的比较
Phthalic Acid Dipropyl Ester: Similar in structure but with ester groups at the ortho positions.
Terephthalic Acid Dipropyl Ester: Similar in structure but with ester groups at the para positions.
Uniqueness: Isophthalic acid dipropyl ester is unique due to the meta positioning of its ester groups, which imparts distinct chemical and physical properties compared to its ortho and para counterparts. This positioning affects its reactivity and the types of polymers and resins it can form.
属性
CAS 编号 |
3143-06-4 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
dipropyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI 键 |
FZNKCFJDFGDMKU-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1=CC(=CC=C1)C(=O)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


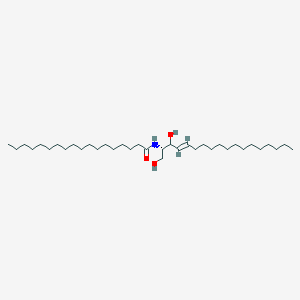
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
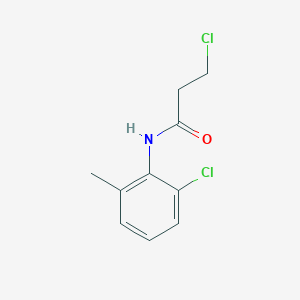
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)

![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)
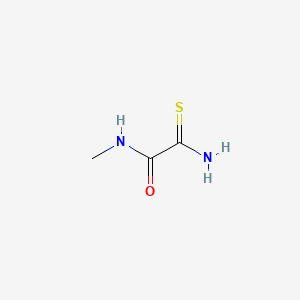

![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
